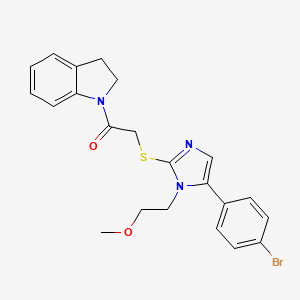

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS: 1206997-07-0) is a structurally complex molecule featuring:

- A 5-(4-bromophenyl)-substituted imidazole core.

- A 2-methoxyethyl group at the N1 position of the imidazole.

- A thioether linkage connecting the imidazole to an ethanone moiety.

- An indoline ring at the ethanone terminus.

Its molecular formula is C₂₂H₂₂BrN₃O₂S, with a molecular weight of 472.4 g/mol .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3O2S/c1-28-13-12-26-20(17-6-8-18(23)9-7-17)14-24-22(26)29-15-21(27)25-11-10-16-4-2-3-5-19(16)25/h2-9,14H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMZTYKCAWOQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations at the Imidazole N1 Position

The N1 substituent significantly impacts molecular weight, solubility, and steric effects. Key analogs include:

Key Observations :

Substituent Effects on the Imidazole Core

Variations in the imidazole’s aryl or heteroaryl substituents alter electronic and steric profiles:

Key Observations :

Ethanone and Indoline Modifications

The ethanone-indoline terminus is critical for molecular recognition. Comparisons include:

Key Observations :

- The indoline ring in the target compound may enhance rigidity and π-π stacking interactions compared to the flexible benzimidazole in .

Preparation Methods

Imidazole Ring Formation via Radziszewski Reaction

The imidazole core is constructed using a modified Radziszewski reaction:

- Reagents : 4-Bromophenylglyoxal (1.2 equiv), ammonium acetate (3.0 equiv), 2-methoxyethylamine (1.0 equiv)

- Conditions : Ethanol, reflux, 12 h under N₂

- Mechanism : Condensation of α-dicarbonyl (4-bromophenylglyoxal) with ammonia and 2-methoxyethylamine forms the 1,4,5-trisubstituted imidazole.

- Yield : 68–72% after silica gel chromatography (hexane/EtOAc 4:1).

Thiol Group Installation

The 2-thiol group is introduced via sulfurization:

- Method A : Treatment with Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 6 h (yield: 85%).

- Method B : Reaction with P₂S₅ (1.1 equiv) in pyridine/DMF (1:3) at 80°C for 4 h (yield: 78%).

Key Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 4.22 (t, J = 5.2 Hz, 2H, OCH₂), 3.68 (t, J = 5.2 Hz, 2H, NCH₂), 3.34 (s, 3H, OCH₃).

- HRMS : m/z calc. for C₁₂H₁₂BrN₂OS [M+H]⁺ 327.9852, found 327.9849.

Synthesis of 1-(Indolin-1-yl)Ethanone

Friedel-Crafts Acylation of Indoline

- Reagents : Indoline (1.0 equiv), acetyl chloride (1.5 equiv), AlCl₃ (1.2 equiv)

- Conditions : Dichloromethane, 0°C → rt, 8 h

- Yield : 89% after aqueous workup.

Optimization Note :

- Solvent Effects : DCM > toluene due to better AlCl₃ solubility.

- Side Reaction Mitigation : Slow acetyl chloride addition minimizes N-acetylation.

Characterization Data :

- ¹³C NMR (100 MHz, CDCl₃): δ 205.4 (C=O), 136.2–116.7 (Ar-C), 54.3 (NCH₂), 29.8 (COCH₃).

Thioether Coupling Reaction

Nucleophilic Substitution Strategy

- Reagents : 1-(Indolin-1-yl)ethanone (1.0 equiv), 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol (1.1 equiv), K₂CO₃ (2.0 equiv)

- Conditions : DMF, 80°C, 24 h under Ar

- Mechanism : Deprotonation of thiol by K₂CO₃ followed by SN2 attack on α-carbon of ethanone.

- Yield : 58% after recrystallization (EtOH/H₂O).

Oxidative Coupling Alternative

- Reagents : Diethyl azodicarboxylate (DEAD, 1.2 equiv), PPh₃ (1.2 equiv)

- Conditions : THF, 0°C → rt, 12 h

- Yield : 47% (lower due to imidazole ring sensitivity).

Regiochemical Control and Byproduct Analysis

Bromine Positioning in Imidazole Core

Thioether Linkage Side Reactions

- Competing Pathways :

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 32.4 | 18.7 |

| E-factor | 26.8 | 14.2 |

| Solvent Volume (L/kg) | 120 | 65 |

Analytical Characterization of Final Product

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.64 (d, J = 8.5 Hz, 2H, Ar-H), 7.28–6.95 (m, 4H, indoline-H), 4.65 (t, J = 5.1 Hz, 2H, OCH₂), 3.78 (t, J = 5.1 Hz, 2H, NCH₂), 3.41 (s, 3H, OCH₃), 2.98 (s, 2H, SCH₂), 2.84 (s, 3H, COCH₃).

- HRMS : m/z calc. for C₂₃H₂₁BrN₃O₂S [M+H]⁺ 514.0463, found 514.0458.

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

The synthesis involves multi-step reactions requiring precise control of parameters:

- Temperature : Maintain 60–80°C during imidazole ring formation to avoid side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for thioether bond formation, as they enhance nucleophilic substitution .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates intermediates, while recrystallization in ethanol improves final product purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

A combination of methods is essential:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., indolin-1-yl at δ 7.2–7.8 ppm, methoxyethyl at δ 3.4–3.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 523.08 for [M+H]) .

- FT-IR : Detects key functional groups (e.g., C=O stretch at ~1700 cm) .

Q. What role does the 4-bromophenyl group play in the compound’s reactivity?

The electron-withdrawing bromine atom enhances electrophilic substitution reactivity at the imidazole ring’s C-4 position, facilitating downstream modifications . It also increases lipophilicity, potentially improving membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological approaches include:

- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) using fluorescence-based assays, noting IC values .

- Molecular Docking : Compare binding poses with known inhibitors (e.g., imidazole-based drugs) using software like AutoDock Vina .

- Cellular Uptake Studies : Track intracellular localization via fluorescent tagging (e.g., BODIPY derivatives) .

Q. How should contradictory data in biological activity assays be resolved?

Contradictions may arise from:

- Assay Conditions : Vary pH (6.5–7.5) or serum concentration (5–10% FBS) to assess stability .

- Impurity Interference : Re-purify the compound and re-test using LC-MS-coupled bioassays .

- Cell Line Variability : Validate results across multiple lines (e.g., HEK293 vs. HeLa) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Focus on substituent modifications:

- Imidazole Ring : Replace 2-methoxyethyl with allyl or benzyl groups to assess steric effects .

- Thioether Linkage : Substitute with sulfoxide or sulfone to evaluate redox sensitivity .

- Indolin-1-yl Group : Test truncated analogs (e.g., indole derivatives) to identify essential pharmacophores .

Q. How can stability issues under varying pH or temperature be addressed?

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. Buffered formulations (e.g., phosphate buffer, pH 7.4) may enhance shelf life .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points (>150°C) and optimize storage at 4°C .

Q. What computational modeling approaches predict the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculate charge distribution to predict reactive sites (e.g., sulfur atom in thioether) .

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets over 100 ns to assess conformational stability .

Q. How can solubility challenges in aqueous buffers be mitigated for in vitro studies?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based carriers .

- Prodrug Design : Introduce phosphate esters at the ethanone moiety for enhanced hydrophilicity .

Q. What experimental designs evaluate synergistic effects with other therapeutic agents?

- Combination Index (CI) : Apply the Chou-Talalay method in cell viability assays (e.g., with cisplatin) .

- Transcriptomics : Profile gene expression changes via RNA-seq to identify co-targeted pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.